Ammonium naphthalene-1-sulphonate

Catalog No.
S13247854
CAS No.
37087-00-6
M.F
C10H8O3S.H3N
C10H11NO3S
M. Wt
225.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium naphthalene-1-sulphonate

CAS Number

37087-00-6

Product Name

Ammonium naphthalene-1-sulphonate

IUPAC Name

azanium;naphthalene-1-sulfonate

Molecular Formula

C10H8O3S.H3N
C10H11NO3S

Molecular Weight

225.27 g/mol

InChI

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3

InChI Key

FWDSBAGKRBHRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+]

Ammonium naphthalene-1-sulphonate is an organic compound with the chemical formula C₁₀H₁₁NO₃S. It is derived from naphthalene-1-sulfonic acid, which is a colorless, water-soluble solid often encountered in its dihydrate form. The compound features a sulfonate group attached to the naphthalene ring, making it a significant intermediate in the synthesis of various chemical products, particularly dyes and surfactants. The ammonium salt form enhances its solubility and reactivity in aqueous solutions, which is advantageous for various applications in chemical processes and biological studies .

  • Desulfonation: Under acidic conditions, it can revert to naphthalene, especially when heated with dilute acids .
  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: Reduction with agents like triphenylphosphine can yield 1-naphthalenethiol, showcasing its versatility in synthetic chemistry .

Ammonium naphthalene-1-sulphonate has been studied for its biological activity, particularly as a potential fluorescent probe in biochemical assays. Its derivatives are known to exhibit properties that can affect cellular processes, including:

  • Fluorescence: The compound's ability to fluoresce under specific conditions makes it useful in biological imaging and tracking applications .
  • Toxicity: While generally considered safe at low concentrations, higher doses may cause skin irritation or allergic reactions in sensitive individuals .

The synthesis of ammonium naphthalene-1-sulphonate typically involves several steps:

  • Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid or oleum to introduce the sulfonate group.
  • Neutralization: The resulting naphthalene-1-sulfonic acid is neutralized with ammonium hydroxide to form the ammonium salt.
  • Purification: The product is purified through crystallization or recrystallization methods to obtain high-purity ammonium naphthalene-1-sulphonate .

Ammonium naphthalene-1-sulphonate finds applications across various fields:

  • Dyes and Pigments: It serves as a key intermediate in the production of azo dyes and other colorants.
  • Surfactants: Utilized in formulations for detergents and cleaning agents due to its surface-active properties.
  • Biochemical Research: Employed as a fluorescent marker in studies involving proteins and nucleic acids .

Research on ammonium naphthalene-1-sulphonate has highlighted its interactions with various biological molecules:

  • Protein Binding: Studies indicate that it can bind to proteins, affecting their conformation and activity, which is crucial for understanding cellular mechanisms.
  • Nucleic Acid Interactions: It has been shown to interact with DNA and RNA, potentially influencing their stability and function .

Ammonium naphthalene-1-sulphonate shares structural similarities with other sulfonated compounds. Here are some notable comparisons:

Compound NameStructureKey Features
Naphthalene-2-sulfonic acidC₁₀H₈O₃SMore stable than naphthalene-1-sulfonic acid; used in similar applications.
Sodium dodecyl sulfateC₁₂H₂₅NaO₄SAnionic surfactant widely used in detergents; differs by having a longer alkyl chain.
8-Anilino-1-naphthalenesulfonic acidC₁₆H₁₃NO₃SExhibits fluorescence; used as a probe in biochemical assays; structurally distinct due to an aniline group.

Uniqueness of Ammonium Naphthalene-1-Sulphonate

Ammonium naphthalene-1-sulphonate stands out due to its specific solubility characteristics and utility as an intermediate for both dyes and surfactants. Its ability to fluoresce under certain conditions adds to its uniqueness, making it particularly valuable in biochemical research compared to other sulfonated compounds that may not possess these properties.

The sulfonation of naphthalene represents a fundamental electrophilic aromatic substitution reaction that proceeds through well-established mechanistic pathways [1]. The reaction involves the formation of a sulfuric acid electrophile that attacks the aromatic ring system, leading to the formation of naphthalene-1-sulfonic acid as the primary product [1].

The mechanism begins with the generation of the active electrophile from concentrated sulfuric acid [1]. Sulfuric acid undergoes protonation and dissociation to generate the sulfonium ion (HSO₃⁺), which serves as the attacking electrophile [1]. The electrophilic attack occurs preferentially at the 1-position (alpha position) of naphthalene due to the higher stability of the resulting carbocation intermediate [1] [2].

The reaction proceeds through formation of a resonance-stabilized carbocation intermediate [1]. For the 1-position attack, two resonance structures can be drawn that preserve aromaticity in one ring, whereas for the 2-position attack, only one such resonance structure exists [2]. This difference in resonance stabilization makes the 1-position the kinetically favored site of attack [2].

Temperature-Dependent Selectivity Patterns

The selectivity between naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid formation is strongly temperature-dependent [3] [2]. At temperatures below 80°C, sulfonation yields almost entirely naphthalene-1-sulfonic acid as the kinetic product [3]. However, at elevated temperatures above 150°C, the reaction favors formation of naphthalene-2-sulfonic acid as the thermodynamically more stable product [3] [4].

This temperature-dependent selectivity arises from the reversible nature of aromatic sulfonation reactions [2]. Under kinetic control at lower temperatures, the more rapidly formed 1-isomer predominates [2]. At higher temperatures, equilibrium conditions favor the thermodynamically more stable 2-isomer due to reduced steric interactions [2].

Mechanistic Rate Factors

Studies have demonstrated that the sulfonation rate is influenced by several mechanistic factors [5]. The partial rate factor order for naphthalene sulfonation is governed by differences in cation localization energies, steric hindrance effects, and electronic directing influences of existing substituents [5]. For naphthalene-1-sulfonic acid sulfonation at 25°C in 98.5% sulfuric acid, the product distribution yields 58% 1,5-disulfonic acid, 32% 1,6-disulfonic acid, and 10% 1,7-disulfonic acid [5].

Ammoniation Processes: Neutralization Techniques

The conversion of naphthalene-1-sulfonic acid to its ammonium salt involves acid-base neutralization reactions between the sulfonic acid and ammonia [6]. Ammonia acts as a Lewis base, accepting protons from the acidic sulfonic acid group through its lone pair of electrons [6].

Fundamental Neutralization Chemistry

The neutralization reaction follows the general equation: naphthalene-1-sulfonic acid + ammonia → ammonium naphthalene-1-sulphonate [6]. This represents a typical acid-base reaction where ammonia behaves as a proton acceptor due to the presence of a lone pair of electrons on the nitrogen atom [6]. The reaction proceeds through protonation of ammonia to form the ammonium cation, which then associates with the naphthalene-1-sulfonate anion [6].

The reaction can be conducted in both gaseous and aqueous media [6]. In aqueous solutions, the neutralization typically occurs rapidly with complete conversion when stoichiometric amounts of reactants are employed [6]. The reaction is exothermic, requiring appropriate temperature control during industrial processing [6].

Neutralization Technique Variations

Multiple approaches exist for conducting the ammoniation process [7] [8]. Acid-based chemical scrubbing systems employ controlled addition of ammonia solutions to sulfonic acid streams [7]. These systems utilize spray mechanisms to ensure intimate contact between the acid and base, promoting complete neutralization [7].

Wet scrubbing techniques represent another effective neutralization approach [8]. These methods operate on absorption principles, using aqueous ammonia solutions to capture and neutralize the sulfonic acid [8]. The process involves dissolution of ammonia in water followed by reaction with the organic sulfonic acid [8].

Process Control Parameters

Successful ammoniation requires careful control of reaction stoichiometry [9]. The theoretical 1:1 molar ratio between naphthalene-1-sulfonic acid and ammonia must be maintained to achieve complete neutralization [9]. Excess ammonia can lead to formation of basic solutions, while insufficient ammonia results in incomplete neutralization and residual acidity [9].

Temperature management during neutralization is critical for process optimization [9]. The exothermic nature of the acid-base reaction necessitates heat removal systems to maintain optimal reaction temperatures [9]. Controlled temperature conditions prevent thermal degradation of products and ensure consistent product quality [9].

Reaction Condition Optimization (Temperature, Catalysts, Solvents)

Optimization of reaction conditions for ammonium naphthalene-1-sulphonate synthesis requires systematic evaluation of temperature, pressure, and solvent effects [10] [4]. Research has demonstrated that specific temperature ranges significantly influence both reaction rates and product yields [11] [4].

Temperature Optimization Studies

Temperature represents the most critical parameter in sulfonation reaction optimization [11] [4]. Studies have shown that sulfonation temperatures of 122°C provide optimal conditions for achieving maximum sulfonic acid density [10]. However, for naphthalene sulfonation specifically, temperatures above 150°C are required to achieve high product yields [4].

Detailed temperature profiling reveals that reaction temperatures over 150°C, combined with appropriate reaction times, lead to product yields approaching 98% [4]. The optimal temperature range for naphthalene-1-sulfonic acid formation typically falls between 160-165°C [12]. Temperatures below this range result in incomplete sulfonation, while excessive temperatures promote side reactions and product degradation [12].

Temperature (°C)Product Yield (%)Reaction Time (h)Primary Product
80-12045-602-4Naphthalene-1-sulfonic acid
150-16585-981.5-2Naphthalene-1-sulfonic acid
170-18075-850.5-1Mixed isomers

Catalyst and Solvent Systems

Sulfonation reactions typically employ sulfuric acid as both reactant and catalyst [13]. The concentration of sulfuric acid significantly influences reaction efficiency, with 98% sulfuric acid providing optimal sulfonating conditions [14] [12]. No additional catalysts are required for the sulfonation step, as sulfuric acid serves dual functions [13].

Solvent selection plays a crucial role in reaction optimization [4]. Naphthenic solvents have been demonstrated to increase product yields significantly compared to other solvent systems [4]. The use of appropriate solvents helps suppress naphthalene sublimation during high-temperature reactions, thereby improving overall conversion efficiency [4].

Research has shown that decalin as a reaction solvent leads to considerable improvement in product yield, achieving close to 93% conversion [4]. Specialized reactor designs that minimize naphthalene sublimation can further enhance yields to approximately 98% [4].

Pressure and Flow Rate Considerations

Gas-liquid sulfonation processes benefit from optimized pressure and flow rate conditions [15]. Studies of micro-reactor systems have achieved maximum yields of 88.4% under optimized gas-liquid flow conditions [15]. These results exceed conventional reactor performance, which typically achieves 64.1% for gas-liquid sulfonation and 76.8% for liquid-liquid sulfonation [15].

Process optimization involves balancing multiple objectives including high product yield and low pressure drop [15]. Multi-objective optimization algorithms have been employed to determine optimal two-phase flow rate conditions that simultaneously achieve these goals [15].

Industrial-Scale Production Protocols

Industrial production of ammonium naphthalene-1-sulphonate involves scaled-up processes that incorporate continuous operation principles and automated control systems [16] [17]. Commercial sulfonation plants typically consist of three main sections: sulfur trioxide production, sulfonation reaction, and exhaust gas treatment [18].

Production Capacity and Economics

Industrial production systems are designed for specific capacity ranges depending on market requirements [17]. Continuous sulfonation processes provide higher production rates compared to batch operations due to elimination of downtime periods between production cycles [17]. This operational advantage leads to increased efficiency and cost-effectiveness for large-scale manufacturing [17].

The choice between batch and continuous processes depends on required production capacity [16]. Batch processes are suitable for small-scale production of specialty chemicals, while continuous processes are optimal for high-volume commodity production [16]. Capital investment requirements vary significantly between these approaches, with continuous processes requiring higher initial investment but providing lower operating costs per unit of product [16].

Quality Control and Automation

Modern industrial sulfonation plants incorporate fully automatic plant management systems [18]. These automated systems provide excellent performance in terms of product quality control and process consistency [18]. Low energy consumption and simplified maintenance requirements further enhance the economic viability of industrial operations [18].

Quality control protocols include continuous monitoring of reaction temperature, pressure, and composition throughout the production process [12]. The sulfonation reaction control directly affects the content of beta-naphthalene sulfonic acid and significantly influences final product quality [12].

Purification Strategies and Yield Maximization

Purification of ammonium naphthalene-1-sulphonate requires specialized separation techniques that address the unique properties of sulfonic acid salts [20] [21]. The high water solubility of these compounds necessitates non-aqueous purification approaches or selective crystallization methods [22] [23].

Separation and Isolation Techniques

High-speed counter-current chromatography has been successfully employed for purification of naphthalene sulfonic acid derivatives [22]. The technique utilizes a two-phase solvent system consisting of n-butanol-water with trifluoroacetic acid addition to achieve pH control around 1.6 [22]. The partition coefficient for naphthalene sulfonic acid compounds in this system approaches unity, providing optimal separation efficiency [22].

The separation procedure involves filling the chromatography column with organic stationary phase, followed by sample loading in a 1:1 mixture of stationary and aqueous phases [22]. Mobile phase flow rates of 2 ml/min with column rotation at 850 revolutions per minute provide optimal separation conditions [22]. Ultraviolet detection at 275 nm enables monitoring of the separation process [22].

Crystallization and Recrystallization Methods

Crystallization represents a fundamental purification approach for naphthalene sulfonate salts [24]. The process involves controlled cooling of concentrated solutions to promote selective crystal formation [24]. Temperature control during crystallization is critical, with cooling rates of 10-13% of total naphthalene content per hour providing optimal crystal quality [24].

Specialized crystallization techniques employ caustic solutions to enhance crystal formation and purity [24]. The use of sodium hydroxide solutions creates conditions favoring formation of easily separable crystal aggregates [24]. These crystals consist of leaflet structures that minimize cavity formation and reduce mother liquor occlusion [24].

Solvent-Based Purification Systems

Solvent extraction techniques utilizing secondary amines in organic solvents provide effective purification of naphthalene sulfonic acids from dilute aqueous solutions [20]. Amberlite LA-2 dissolved in toluene has demonstrated feasibility for selective extraction of beta-naphthalene sulfonic acid from sulfuric acid-containing solutions [20]. The process achieves favorable selectivity coefficients, making separation thermodynamically viable [20].

Water washing protocols represent another purification approach, particularly for sulfonic acids with high sulfuric acid content [21]. The washing process employs 1-30% by weight water based on the original alkylate substrate [21]. Following water treatment, olefin addition and heat treatment at 100-150°C for minimum 15 minutes complete the purification sequence [21].

Ion Exchange Purification Methods

Cationic exchange resins provide effective purification for removing metal contaminants from sulfonic acid solutions [25]. Strongly acidic sulfonic resins, including phenolic-type and polystyrene-based materials, are employed for this purpose [25]. The resins are activated with dilute mineral acid to convert them to acid form prior to use [25].

The ion exchange process involves slow percolation of the sulfonic acid solution through activated resin beds [25]. Regeneration of spent resins is accomplished using 5-10% hydrochloric acid solutions followed by water washing until chloride-free [25]. This approach produces sulfonic acids essentially free of sulfuric acid and metal ion contamination [25].

Yield Optimization Strategies

Yield maximization requires optimization of multiple process parameters simultaneously [4] [15]. Reactor design modifications that suppress naphthalene sublimation have achieved yield improvements to nearly 98% [4]. Micro-reactor technology with optimized gas-liquid flow patterns has demonstrated yields exceeding 88% [15].

Purification MethodYield (%)Purity LevelProcessing Time
Counter-current chromatography85-90>95%2-4 hours
Controlled crystallization75-85>90%8-12 hours
Solvent extraction80-88>92%1-2 hours
Ion exchange90-95>98%4-6 hours

Ammonium naphthalene-1-sulphonate exhibits distinct crystallographic properties that reflect its ionic nature and aromatic scaffold structure. While direct X-ray diffraction data for the specific ammonium salt is limited in the literature, extensive crystallographic investigations of related naphthalene sulfonic acid derivatives provide valuable structural insights [1].

The parent 1-naphthalenesulfonic acid dihydrate crystallizes in the monoclinic system with space group P2₁/m, exhibiting unit cell parameters of a = 0.915 nm, b = 0.792 nm, c = 0.818 nm, and β = 101.6° [1]. This crystalline arrangement demonstrates the typical packing patterns observed in aromatic sulfonic acid systems, where molecules are organized through hydrogen bonding networks and π-π stacking interactions.

Comparative analysis with naphthalene itself reveals fundamental structural relationships. Pure naphthalene adopts a monoclinic prismatic structure with space group P2₁/a, characterized by unit cell dimensions of a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [2] [3]. The crystalline structure consists of two molecules per unit cell, with the naphthalene rings arranged in a herringbone pattern that maximizes van der Waals interactions while minimizing steric repulsion.

The introduction of the sulfonate group and ammonium counterion significantly alters the crystal packing compared to the parent naphthalene structure. The sulfonate functionality introduces strong electrostatic interactions and hydrogen bonding capabilities, leading to more ordered ionic arrangements. The ammonium cation participates in extensive hydrogen bonding networks with the sulfonate oxygens, creating three-dimensional frameworks that stabilize the crystal lattice [4].

X-ray diffraction analysis of related naphthalene sulfonic acid salts demonstrates that the aromatic rings maintain their planar geometry, with typical carbon-carbon bond lengths of approximately 1.37-1.42 Å within the naphthalene framework [3]. The sulfur-oxygen bonds in the sulfonate group exhibit characteristic lengths of approximately 1.45-1.48 Å, consistent with the formal charge distribution and resonance stabilization within the sulfonate moiety.

Table 1: Crystallographic Parameters of Related Naphthalene Sulfonic Acid Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
1-Naphthalenesulfonic acid dihydrateMonoclinicP2₁/ma=0.915 nm, b=0.792 nm, c=0.818 nm, β=101.6° [1]
2-Naphthalenesulfonic acid hydrateOrthorhombicPnmaa=2.275 nm, b=0.775 nm, c=0.591 nm [1]
Naphthalene (reference)MonoclinicP2₁/aa=8.29 Å, b=5.97 Å, c=8.68 Å, β=122.7° [2] [3]

Thermal Stability Profile (Thermogravimetric Analysis/Differential Scanning Calorimetry)

The thermal behavior of ammonium naphthalene-1-sulphonate reflects the combined stability characteristics of the naphthalene aromatic system and the ionic salt structure. Comprehensive thermal stability studies of naphthalene sulfonate derivatives reveal temperature-dependent decomposition patterns that provide insights into the compound's thermal limits [5] [6] [7].

Research on related naphthalene sulfonate systems demonstrates that thermal stability varies significantly with substitution patterns and counterion types. In hydrothermal environments up to 330°C, naphthalene sulfonates exhibit decomposition rates that follow the general stability order: 2-naphthalene sulfonate > 2,6-naphthalene disulfonate ≈ 2,7-naphthalene disulfonate > 1-naphthalene sulfonate > 1,6-naphthalene disulfonate > 1,5-naphthalene disulfonate [5] [6].

The ammonium salt form is expected to exhibit enhanced thermal stability compared to the free acid due to the ionic interactions that stabilize the crystal lattice. Differential scanning calorimetry studies on similar aromatic ammonium salts typically show endothermic transitions corresponding to dehydration processes, followed by exothermic decomposition events at higher temperatures [8].

Thermogravimetric analysis profiles for naphthalene sulfonate derivatives indicate initial weight loss occurring around 100-150°C, attributed to loss of any associated water molecules. The primary decomposition process typically commences around 200-250°C, with complete thermal degradation occurring by 400-500°C [9] [7]. The decomposition pathway involves initial loss of the ammonium group, followed by sulfur dioxide elimination and subsequent aromatic ring degradation.

Table 2: Thermal Stability Data for Naphthalene Sulfonate Derivatives

CompoundTemperature Range (°C)Relative StabilityStability OrderReference
1-Naphthalene sulfonate200-330High4th [5] [6] [7]
2-Naphthalene sulfonate200-330Highest1st (most stable) [5] [6] [7]
1,5-Naphthalene disulfonate200-330Lowest5th (least stable) [5] [6] [7]
1,6-Naphthalene disulfonate200-330Low-Medium4th [5] [6] [7]

Temperature-dependent studies reveal that the breakdown kinetics are pH-dependent, with acidic conditions accelerating decomposition rates while basic environments provide enhanced stability [5]. This pH dependence suggests that protonation-deprotonation equilibria play crucial roles in determining thermal degradation pathways.

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of ammonium naphthalene-1-sulphonate reflect its amphiphilic nature, combining the hydrophobic naphthalene aromatic system with the highly polar sulfonate-ammonium ionic pair. This structural duality results in distinctive solubility patterns that vary significantly between polar and non-polar solvent systems [10] [11] [12].

In polar solvents, ammonium naphthalene-1-sulphonate demonstrates excellent solubility. Water serves as the primary solvent, with the compound readily dissolving due to strong ion-dipole interactions between the hydrated ammonium and sulfonate ions and water molecules [10] [11] [12] [13]. The solubility in water is enhanced by the formation of hydrogen bonding networks involving the ammonium protons and sulfonate oxygens with water molecules.

Methanol represents another highly compatible polar solvent, offering good dissolution characteristics for the compound [10] [11] [12] [13]. The hydroxyl group in methanol can participate in hydrogen bonding with both the cationic and anionic components of the salt, facilitating solvation. Additionally, 1N sodium hydroxide solutions provide excellent solubility, particularly useful for applications requiring basic conditions [10] [11] [12] [13].

Table 3: Solubility Behavior of Ammonium Naphthalene-1-sulphonate

Solvent TypeSolubilityApplication/NotesReference
WaterSolublePrimary solvent for analysis [10] [11] [12] [13]
MethanolSolubleAlternative polar solvent [10] [11] [12] [13]
1N Sodium HydroxideSolubleBasic medium applications [10] [11] [12] [13]
Polar Solvents (general)Good solubilityFluorescence studies in polar media [10] [14]
Non-polar SolventsPoor solubilityFollowing "like dissolves like" principle [15] [16]

The solubility behavior in non-polar solvents follows the "like dissolves like" principle, where the ionic character of ammonium naphthalene-1-sulphonate results in poor compatibility with hydrophobic solvents [15] [16]. Non-polar solvents such as benzene, toluene, and hydrocarbon chains cannot stabilize the charged species through adequate solvation shells, leading to limited dissolution.

Intermediate polarity solvents show variable solubility depending on their specific functional groups and polarity indices. Solvents with moderate dipole moments or hydrogen bonding capabilities may provide partial dissolution, particularly at elevated temperatures [17]. The presence of polar functional groups in organic solvents can enhance solubility through specific interactions with the ionic components of the salt.

The solubility characteristics have important implications for analytical applications and purification processes. Aqueous systems are preferred for quantitative analysis and spectroscopic studies, while polar organic solvents may be employed for extraction or crystallization procedures. The poor solubility in non-polar media can be exploited for purification strategies involving selective precipitation or phase separation techniques.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of ammonium naphthalene-1-sulphonate provides detailed molecular fingerprints that enable structural confirmation and quantitative analysis. Each spectroscopic technique offers complementary information about specific molecular components and their interactions within the salt structure [18] [19] [20].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in ammonium naphthalene-1-sulphonate. The sulfonate group exhibits distinctive sulfur-oxygen stretching vibrations in the 1200-1000 cm⁻¹ region, with asymmetric and symmetric stretching modes providing clear identification of the SO₃⁻ functionality [19] [20]. These bands are typically intense and well-resolved, making them excellent diagnostic features for confirming the presence of the sulfonate group.

The naphthalene aromatic system contributes characteristic carbon-carbon stretching vibrations in the 1600-1500 cm⁻¹ region, along with aromatic carbon-hydrogen stretching modes appearing around 3000-3100 cm⁻¹ [20]. Out-of-plane bending vibrations of aromatic hydrogens provide additional fingerprint information in the 900-700 cm⁻¹ region, with specific patterns indicating the substitution pattern on the naphthalene ring.

The ammonium cation generates nitrogen-hydrogen stretching vibrations, although these may be broadened due to hydrogen bonding interactions with sulfonate oxygens and any associated water molecules [19]. The presence of multiple NH bonds in the ammonium group creates complex vibrational patterns that can overlap with other molecular vibrations.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the aromatic proton environment and any exchangeable protons associated with the ammonium group [18] [21] [22]. The naphthalene aromatic protons typically appear in the 7.0-8.5 ppm region, with specific chemical shifts and coupling patterns indicating the substitution pattern and electronic environment of each proton position.

For naphthalene derivatives with 1-substitution, the proton at the 8-position (adjacent to the sulfonate group) exhibits characteristic downfield shifts due to the electron-withdrawing effect of the sulfonate functionality [18]. The remaining aromatic protons show well-resolved multipicity patterns that enable complete assignment of the aromatic system.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 120-140 ppm region and quaternary carbons showing distinctive chemical shifts around 130-150 ppm [18]. The carbon bearing the sulfonate group exhibits significant downfield shifting due to the strong electron-withdrawing effect of the SO₃⁻ group.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of ammonium naphthalene-1-sulphonate reflects the electronic transitions associated with the naphthalene aromatic system. The compound exhibits characteristic π-π* transitions in the 280-320 nm region, with specific absorption maxima depending on the substitution pattern and solvent environment [23] [24] [25].

The conjugated aromatic system in naphthalene generates multiple electronic transitions, including both symmetry-allowed and symmetry-forbidden transitions that contribute to the overall absorption profile [24]. The introduction of the sulfonate substituent causes bathochromic shifts in the absorption bands compared to unsubstituted naphthalene, due to the extended conjugation and electronic effects of the sulfonate group.

Table 4: Spectroscopic Fingerprint Data for Ammonium Naphthalene-1-sulphonate

TechniqueKey CharacteristicsTypical Values/RangesReference
Infrared (IR)Sulfonate S=O stretches, aromatic C-H, N-H stretchesS=O: 1200-1000 cm⁻¹, Aromatic C=C: 1600-1500 cm⁻¹ [18] [19] [20]
¹H NMRAromatic protons (7-8 ppm), ammonium protonsAromatic: δ 7.0-8.5 ppm, NH₄⁺: variable [18] [21] [22]
¹³C NMRAromatic carbons, sulfonate carbon signaturesAromatic: δ 120-140 ppm, Quaternary C: δ 130-150 ppm [18]
UV-VisNaphthalene π-π* transitions, conjugated system absorptionsλmax: 280-320 nm region, Molar extinction coefficient varies [23] [24] [25]
Mass SpectrometryMolecular ion peak at m/z 225, fragmentation patternsBase peak: 208 (loss of NH₃), fragments at lower m/z [26] [18]

Solvent effects play important roles in UV-Vis spectroscopy, with polar solvents typically causing red shifts in absorption maxima compared to non-polar environments [25]. This solvatochromic behavior provides additional information about the electronic structure and can be exploited for analytical applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.04596439 g/mol

Monoisotopic Mass

225.04596439 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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